molecular formula C16H17NO4S B2397301 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone CAS No. 2034607-31-1

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone

Cat. No.: B2397301
CAS No.: 2034607-31-1
M. Wt: 319.38
InChI Key: WLGYLLFHNSHJDC-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone: is a chemical compound that belongs to the thiazepane family. It has garnered interest in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the phenyl and furan groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazepane ring.

    Substitution: The phenyl and furan groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl or furan rings.

Scientific Research Applications

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone has been studied for its potential role in drug development. It has shown promising therapeutic effects in the treatment of various diseases, including inflammation, pain, and epilepsy. Additionally, its unique chemical structure makes it a valuable compound for research in organic chemistry and materials science.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes involved in inflammatory and pain pathways, thereby modulating their activity and providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Uniqueness

Compared to similar compounds, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone stands out due to its unique combination of the thiazepane ring with phenyl and furan groups. This structural arrangement imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGYLLFHNSHJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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